molecular formula C8H7BrO3 B1524771 4-Bromo-3-(hydroxymethyl)benzoic acid CAS No. 790230-04-5

4-Bromo-3-(hydroxymethyl)benzoic acid

Cat. No.: B1524771
CAS No.: 790230-04-5
M. Wt: 231.04 g/mol
InChI Key: ZKHGQEFOBYVUFQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3. It is characterized by a benzene ring substituted with a bromo group at the 4-position and a hydroxymethyl group at the 3-position, along with a carboxylic acid group. This compound is of interest in various fields of chemistry, biology, and industry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-(Hydroxymethyl)benzoic Acid: This method involves the bromination of 3-(hydroxymethyl)benzoic acid using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

  • Hydroxymethylation of 4-Bromobenzoic Acid: This approach entails the hydroxymethylation of 4-bromobenzoic acid using formaldehyde and a reducing agent, such as sodium cyanoborohydride, in an acidic medium.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and hydroxymethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives, such as 4-bromo-3-(hydroxymethyl)benzaldehyde.

  • Reduction: The bromo group can be reduced to form 4-bromo-3-(hydroxymethyl)benzyl alcohol.

  • Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to form corresponding amides or other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as ammonia, primary amines, and alkyl halides are employed, typically in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-Bromo-3-(hydroxymethyl)benzaldehyde

  • Reduction: 4-Bromo-3-(hydroxymethyl)benzyl alcohol

  • Substitution: Various amides and alkylated derivatives

Scientific Research Applications

4-Bromo-3-(hydroxymethyl)benzoic acid finds applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Medicine: It is utilized in the development of new drugs, particularly in the field of cancer therapy, due to its potential to inhibit certain enzymes involved in cancer cell proliferation.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloro-3-(hydroxymethyl)benzoic acid

  • 4-Fluoro-3-(hydroxymethyl)benzoic acid

  • 4-Bromobenzoic acid

  • 3-(Hydroxymethyl)benzoic acid

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Properties

IUPAC Name

4-bromo-3-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHGQEFOBYVUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704390
Record name 4-Bromo-3-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790230-04-5
Record name 4-Bromo-3-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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